molecular formula C7H5BrClN3 B8132997 2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8132997
M. Wt: 246.49 g/mol
InChI Key: QADFAKOHTXIJDT-UHFFFAOYSA-N
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Description

2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine, chlorine, and methyl substituents at specific positions. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and efficient route for large-scale production. The broad substrate scope and good functional group tolerance of this method make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Condensation Agents: Reagents such as hydrazines and hydrazides are commonly used in condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while condensation reactions with hydrazines can produce fused heterocyclic compounds.

Scientific Research Applications

2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-2-5(9)6-10-7(8)11-12(6)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADFAKOHTXIJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)Br)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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